molecular formula C21H28O2 B1684287 Guggulsterone CAS No. 39025-23-5

Guggulsterone

Cat. No.: B1684287
CAS No.: 39025-23-5
M. Wt: 312.4 g/mol
InChI Key: WDXRGPWQVHZTQJ-OSJVMJFVSA-N
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Description

Guggulsterone (C₂₁H₂₈O₂) is a bioactive phytosterol derived from the oleo-gum resin of Commiphora wightii, a plant integral to Ayurvedic and Unani medicine . It exists as two isomers, (E)- and (Z)-guggulsterone, which interconvert under specific conditions . Structurally, it is a pregnane-type steroid with ketonic groups at positions 3 and 16, contributing to its interaction with nuclear receptors like the farnesoid X receptor (FXR) and pregnane X receptor (PXR) .

This compound exhibits pleiotropic effects, including anti-inflammatory, anti-cancer, and hypolipidemic activities. It inhibits NF-κB signaling, modulates apoptotic pathways (e.g., downregulating Bcl-2 and survivin), and antagonizes FXR to reduce cholesterol synthesis . Preclinical studies highlight its efficacy in inducing apoptosis in cancer cells (5–75 μM, odds ratio: 3.984–11.171) and mitigating colitis in murine models .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRGPWQVHZTQJ-OSJVMJFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1033539
Record name Guggulsterone Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39025-23-5
Record name Z-Guggulsterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39025-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guggulsterone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guggulsterone Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUGGULSTERONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CST3U34GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

Guggulsterone is a bioactive compound derived from the resin of the Commiphora wightii plant, commonly known as guggul. This compound has garnered considerable attention in the scientific community due to its diverse biological activities, particularly in cancer treatment, anti-inflammatory responses, and lipid metabolism regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological effects through various mechanisms:

  • Anticancer Activity :
    • This compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer (PC3), breast cancer (MCF-7), and non-small cell lung cancer (A549) by inducing apoptosis and modulating critical signaling pathways such as NF-κB, STAT3, and PI3K/Akt .
    • It also exhibits anti-angiogenic properties, reducing tumor growth by inhibiting blood vessel formation .
  • Anti-inflammatory Effects :
    • The compound significantly inhibits the activation of NF-κB, a key regulator of inflammatory responses. This action contributes to its therapeutic potential in treating inflammatory disorders .
    • In primary cultured orbital fibroblasts from patients with Graves’ orbitopathy, this compound demonstrated a dose-dependent reduction in proinflammatory cytokines induced by IL-1β .
  • Lipid Metabolism :
    • This compound acts as a farnesoid X receptor (FXR) antagonist, which has been linked to its hypolipidemic effects. It upregulates the bile salt export pump (BSEP), enhancing cholesterol metabolism into bile acids .

Case Studies and Clinical Trials

Several studies have highlighted the efficacy of this compound in various clinical settings:

  • Cancer Treatment : A meta-analysis involving twenty-three studies revealed that this compound significantly reduces tumor size and modulates apoptotic pathways across multiple cancer types .
  • Inflammatory Disorders : In a study on Graves’ orbitopathy, this compound reduced hyaluronan production and inflammatory cytokine levels in fibroblasts, suggesting its potential as a therapeutic agent for autoimmune conditions .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits NF-κB/STAT3/PI3K/Akt
Anti-inflammatoryInhibits IL-1β-induced cytokines
HypolipidemicFXR antagonist; upregulates BSEP
AntimicrobialEffective against various pathogens

Table 2: Cancer Cell Lines Affected by this compound

Cancer TypeCell LineEffect Observed
Prostate CancerPC3Inhibition of proliferation
Breast CancerMCF-7Induction of apoptosis
Non-Small Cell Lung CancerA549Reduced tumor growth
GlioblastomaU87MGModulation of apoptotic markers

Scientific Research Applications

Cardiovascular Health

Hypolipidemic Effects
Guggulsterone has been shown to exert significant hypolipidemic effects, contributing to the reduction of serum cholesterol and triglycerides. In one study, administration of this compound at a dose of 25 mg/kg resulted in a 27% decrease in serum cholesterol and a 30% decrease in triglycerides after just ten days of treatment . The mechanism behind this effect is primarily attributed to its action as an antagonist at the farnesoid X receptor (FXR), which regulates cholesterol and bile acid homeostasis .

Table 1: Effects of this compound on Lipid Levels

ParameterBaseline LevelPost-Treatment LevelPercentage Change
Serum CholesterolX mg/dLY mg/dL-27%
Serum TriglyceridesA mg/dLB mg/dL-30%

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, particularly in conditions such as Graves' orbitopathy. A study utilizing primary cultured orbital fibroblasts from patients with this condition showed that this compound inhibited the production of pro-inflammatory cytokines (IL-6, IL-8) induced by interleukin-1 beta . The compound also reduced hyaluronan production and adipogenesis, suggesting its potential utility in managing inflammatory disorders.

Table 2: Inhibitory Effects of this compound on Inflammatory Markers

CytokineControl Level (pg/mL)This compound Treatment Level (pg/mL)Percentage Inhibition
IL-6CD-E%
IL-8FG-H%

Metabolic Disorders

Weight Management
Research indicates that this compound may aid in weight management by influencing body composition. A pilot study assessed the effects of a standardized this compound phosphate supplement on overweight adults, revealing improvements in body composition metrics .

Neuroprotective Effects

Recent studies suggest that this compound may have antidepressant-like properties. In animal models, administration of Z-guggulsterone significantly reduced depressive behaviors and improved neurogenesis through activation of the brain-derived neurotrophic factor signaling pathway . This finding highlights its potential role in treating mood disorders.

Potential COVID-19 Therapeutics

This compound has been identified as a candidate for therapeutic development against SARS-CoV-2 due to its interaction with viral enzymes . This emerging application underscores the versatility of this compound in addressing contemporary health challenges.

Comparison with Similar Compounds

Key Findings :

  • (E)-Guggulsterone shows stronger PXR activation, comparable to Rifampicin (EC₅₀: 0.8 μM), and higher stability during purification .
  • Both isomers reduce cholesterol via FXR antagonism but differ in tissue-specific effects .

Guggulsterone vs. Amentoflavone

Parameter This compound Amentoflavone
Structural Class Steroid Biflavonoid
Toxicity (Predicted) Low Low
FDA Drug Similarity 117 matches None
COVID-19 Targets Binds SARS-CoV-2 Mpro and IL-10 Binds SARS-CoV-2 Mpro
Anti-Inflammatory Inhibits NF-κB and IL-10 Modulates cytokines

Key Findings :

  • Both compounds show low toxicity but differ in molecular targets for COVID-19 .

This compound vs. Rifampicin

Parameter This compound Rifampicin
PXR Activation (EC₅₀) 1.2 μM (E-isomer) 0.8 μM
Cholesterol Impact Reduces LDL, increases HDL No effect on cholesterol
Clinical Use Preclinical stage Approved antibiotic

Key Findings :

  • Despite similar PXR activation, this compound’s hypolipidemic effects are FXR-mediated, unlike Rifampicin .

This compound vs. Ginkgo Biloba Extract

Parameter This compound Ginkgo Biloba Extract
PXR Activation 1.2 μM (E-isomer) 100–800 µg/mL
Primary Use Anti-cancer, anti-inflammatory Neuroprotection
Mechanism NF-κB inhibition Antioxidant, anti-apoptotic

Key Findings :

  • Ginkgo Biloba requires higher concentrations for PXR activation, limiting its metabolic applications compared to this compound .

Key Findings :

  • GG-52, a derivative, shows superior NF-κB inhibition and efficacy in colitis models, addressing parental compound limitations .

This compound vs. Gugulipid

Parameter This compound Gugulipid (Formulation)
Pro-Atherogenic No Yes (in mice)
Composition Pure isomer Complex mixture
Clinical Relevance Anti-cancer Limited due to toxicity

Key Findings :

  • Gugulipid’s adverse effects highlight the importance of isolating pure this compound for therapeutic use .

Data Tables

Table 1: Comparative Efficacy of this compound Isomers

Parameter (E)-Guggulsterone (Z)-Guggulsterone
PXR Activation (EC₅₀) 1.2 μM 2.4 μM
Apoptosis Induction 75% (leukemia cells) 60% (prostate cancer)
Stability in Processing High Moderate

Table 2: Anti-Cancer Mechanisms of this compound and Derivatives

Compound Target Pathway Efficacy (IC₅₀)
This compound NF-κB, Bcl-2 5–75 μM
GG-52 NF-κB, MMP-9 10 μM
Synthetic Analogues Caspase-3, Survivin 2–10 μM

Preparation Methods

Synthetic Preparation of Guggulsterone

Two-Step Stereoselective Synthesis from 16,17-Epoxy-Pregnenolone

The most efficient synthetic route involves a hydrazine-mediated reduction followed by Oppenauer oxidation. Starting with 16,17-epoxy-pregnenolone, hydrazine reduction at 80°C selectively generates the intermediate 3β-hydroxy-16α,17-oxido-5-pregnen-20-one. Subsequent Oppenauer oxidation with cyclohexanone and aluminum isopropoxide catalyst in benzene yields E-guggulsterone with 84% overall efficiency. Critical parameters include:

  • Temperature control : Maintaining 80°C during oxidation prevents undesired side reactions.
  • Catalyst loading : A 1:2 molar ratio of Al(O-i-Pr)₃ to substrate ensures complete conversion.
  • Solvent selection : Benzene enhances regioselectivity compared to toluene or xylene.

This method’s superiority lies in its avoidance of pyrophoric reagents (e.g., LiAlH₄) and chromatographic purification, making it industrially feasible.

Three-Step Industrial-Scale Synthesis via Wolff-Kishner Reduction

Patent literature describes a scalable three-step process starting from 16-dehydropregnenolone acetate (16-DPA):

  • Epoxidation : Treatment with hydrogen peroxide-urea adduct in methanol yields 16,17-epoxy-3β-hydroxy-5-pregnen-20-one (97% yield).
  • Wolff-Kishner reduction : Hydrazine hydrate in ethylene glycol under reflux eliminates the epoxide, producing 5,17(20)-pregnadiene-3β,16α-diol.
  • Oppenauer oxidation : Cyclohexanone and aluminum tert-butoxide in toluene oxidize the diol to Z/E-guggulsterones (50–90% yield).

Key advantages :

  • Eliminates hazardous LiAlH₄ used in earlier methods.
  • Achieves >99% purity via silica gel chromatography with petroleum ether/ethyl acetate gradients.
  • Adjusts Z/E ratio from 10:1 to 0.1:1 by varying oxidation conditions.

Natural Extraction and Quantification

Optimization of Commiphora wightii Resin Extraction

Supercritical fluid extraction (SFE) with CO₂ at 40°C and 250 bar achieves 92% this compound recovery, surpassing Soxhlet extraction (78%) and maceration (65%). Sonication-assisted extraction enhances yield by 18% compared to conventional methods, with acetone proving superior to petroleum ether for polarity-matched dissolution.

Table 1: Extraction Efficiency Across Methods
Method Solvent Yield (%) Purity (%)
Supercritical CO₂ - 92 96
Soxhlet Petroleum ether 78 88
Sonication + Maceration Acetone 86 94

HPLC Quantification Protocols

Reverse-phase HPLC with a Nucleosil C₁₈ column (250 × 4.6 mm, 5 μm) resolves Z- and E-guggulsterones using a gradient of 0.05% trifluoroacetic acid in acetonitrile/water. Detection at 250 nm provides linear calibration (R² = 0.999) across 20–100 μg/mL, with LOD/LOQ of 0.5/1.6 μg/mL.

Isomerization and Stereochemical Control

Thermal and Photochemical Interconversion

Heating E-guggulsterone at 120°C for 6 hours induces isomerization to the Z form (85% conversion). UV irradiation (254 nm) in dichloromethane achieves similar results in 2 hours. Acid catalysts like p-TsOH in acetic anhydride accelerate isomerization to 95% Z content within 30 minutes.

Impact of Stereochemistry on Bioactivity

Z-guggulsterone exhibits 3.2-fold higher PPARγ agonism (EC₅₀ = 1.8 μM) compared to the E isomer, making stereochemical control critical for therapeutic applications.

Industrial Process Optimization

Epoxidation with Solid-Supported H₂O₂

Using hydrogen peroxide-urea adduct (UHP) instead of aqueous H₂O₂ eliminates Michael addition byproducts, improving epoxidation yield from 72% to 97%. Methanol as solvent prevents ring-opening reactions observed in THF or DMF.

Large-Scale Oppenauer Oxidation

A 2,000-L reactor study demonstrated that azeotropic distillation of toluene-water mixtures maintains anhydrous conditions, preventing diketone formation. Cyclohexanone as hydrogen acceptor at 5:1 molar ratio to substrate maximizes conversion.

Analytical and Purification Advances

Chromatographic Resolution

Combining silica gel chromatography (petroleum ether/EtOAc 5:4) with recrystallization from methanol yields >99.5% pure guggulsterones. Centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/water (5:5:4:6) resolves Z/E isomers at 98% purity.

Spectroscopic Characterization

¹H NMR (CDCl₃, 400 MHz) key signals:

  • E-isomer: δ 5.72 (d, J = 10 Hz, H-4), 6.20 (d, J = 10 Hz, H-17)
  • Z-isomer: δ 5.68 (d, J = 12 Hz, H-4), 6.15 (d, J = 12 Hz, H-17)

Q & A

What are the primary molecular mechanisms through which guggulsterone exerts its anti-cancer effects, and how can researchers experimentally validate these pathways?

Answer:
this compound modulates apoptotic pathways (e.g., intrinsic mitochondrial apoptosis) and regulates signaling cascades such as NF-κB, STAT3, PI3K/Akt, and β-catenin. Key methodologies include:

  • Western blotting to assess protein expression (e.g., Bcl-2, Bax, caspases) .
  • qRT-PCR to quantify mRNA levels of genes like TYR (tyrosinase) in melanogenesis studies .
  • Flow cytometry to measure apoptosis via Annexin V/PI staining .
  • Luciferase reporter assays to validate transcriptional activity of pathways like NF-κB.

Table 1: Key pathways and associated biomarkers in this compound studies

PathwayBiomarkersCancer ModelReference
ApoptosisCaspase-3, Bcl-2/Bax ratioPancreatic, Leukemia
NF-κB/STAT3p65 phosphorylation, IL-6 levelsHepatocellular
MelanogenesisTyrosinase activity, MITF expressionB16 melanoma

How can researchers optimize the chemical synthesis of this compound to improve yield and sustainability?

Answer:
Recent advancements emphasize green chemistry approaches:

  • Hydrazine-mediated regioselective synthesis (e.g., Pratap et al.'s method using hydrogen peroxide-urea adducts) reduces toxic byproducts .
  • Stereochemical control via epoxide ring-opening reactions ensures spatial arrangement of isomers .
  • Microwave-assisted synthesis minimizes reaction time and energy consumption.

Table 2: Comparison of synthesis methods for this compound

MethodYield (%)Key AdvantageReference
Benn and Dodson's route45Classic, reproducible
Pratap et al.'s UHP system68Eco-friendly, high regioselectivity

What experimental strategies can resolve contradictions in this compound’s efficacy across different cancer models?

Answer:
Discrepancies in potency (e.g., IC₅₀ ranging from 10–50 µM across cancers) require:

  • Dose-response meta-analysis to identify context-dependent effects .
  • Cell-line-specific profiling of receptor expression (e.g., FXR, PXR) to explain variability .
  • 3D tumor spheroid models to mimic in vivo heterogeneity vs. monolayer cultures.

How can structural modifications of this compound enhance its bioavailability and target specificity?

Answer:

  • Esterification at C3/C16 positions improves solubility without compromising activity .
  • Hybrid derivatives (e.g., conjugation with nanoparticles) enhance blood-brain barrier penetration in glioblastoma models .
  • Computational docking (AutoDock Vina) predicts binding affinities to targets like IL-10 in COVID-19 studies .

What methodologies ensure reproducibility in this compound’s pharmacological studies?

Answer:

  • Strict documentation of extraction protocols (e.g., Commiphora wightii resin batch details) .
  • Standardized cytotoxicity assays (e.g., MTT, IC₅₀ calculations with ≥3 replicates) .
  • Public deposition of raw data in repositories like Figshare or Zenodo .

How can researchers differentiate between apoptosis and necrosis in this compound-treated cells?

Answer:

  • Caspase-3/7 activation assays (luminescence-based) confirm apoptotic pathways .
  • Lactate dehydrogenase (LDH) release quantifies necrosis .
  • TEM imaging visualizes apoptotic bodies vs. cytoplasmic swelling in necrosis.

What strategies improve literature review efficiency for this compound-related studies?

Answer:

  • Advanced Google Scholar queries :
    • "this compound" AND ("NF-kB" OR "STAT3") filters pathway-specific studies .
    • Use CINAHL and PubMed with MeSH terms like "Phytosterols/therapeutic use" .
  • Citation tracking tools (e.g., Connected Papers) map seminal works.

What in silico and in vitro approaches validate this compound’s interaction with IL-10 in COVID-19 research?

Answer:

  • Molecular dynamics (MD) simulations (GROMACS) assess protein-ligand stability, though experimental validation is critical .
  • ELISA quantifies IL-10 levels in patient-derived PBMCs post-treatment .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guggulsterone
Reactant of Route 2
Guggulsterone

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